molecular formula C8H8N4O2 B14923503 Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B14923503
M. Wt: 192.17 g/mol
InChI Key: KFTANUIDBRNUDU-UHFFFAOYSA-N
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Description

Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction yields the desired triazolopyrimidine derivative through a cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Microwave-assisted synthesis has also been explored as an eco-friendly and efficient method for producing triazolopyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted triazolopyrimidines, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it exhibits enhanced neuroprotective and anti-inflammatory properties, making it a valuable candidate for further research and development in medicinal chemistry .

Biological Activity

Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in various fields such as oncology and parasitology.

  • IUPAC Name : this compound
  • Molecular Formula : C7H6N4O2
  • Molecular Weight : 178.15 g/mol
  • CAS Number : 860175-75-3
  • Purity : 97% .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Cyclocondensation :
    • Using 5-amino-3-H-1,2,4-triazole and acetoacetic ester under specific conditions (e.g., supercritical CO₂) yields high conversion rates (up to 95%) .
  • Microwave-Assisted Synthesis :
    • This method has been reported to enhance reaction efficiency and product yield significantly .

Anticancer Activity

Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine derivatives have exhibited promising anticancer properties:

  • Cell Lines Tested : MGC-803, HCT-116, and MCF-7.
  • Notable Findings :
    • Compound H12 demonstrated IC50 values of 9.47 μM (MGC-803), 9.58 μM (HCT-116), and 13.1 μM (MCF-7), outperforming the standard drug 5-Fu .
    • Mechanism of action includes inhibition of the ERK signaling pathway leading to reduced phosphorylation levels of critical proteins involved in cell growth and survival .

Antiparasitic Activity

Research indicates that triazolopyrimidine compounds show high antiparasitic activity against diseases such as Chagas disease and leishmaniasis:

  • Silver complexes of these compounds have demonstrated significant effectiveness against parasites .

Case Study: Anticancer Evaluation

In a study evaluating a series of triazolo[1,5-a]pyrimidine derivatives:

CompoundCell LineIC50 (μM)Mechanism
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58Apoptosis induction
H12MCF-713.1Cell cycle arrest

This data underscores the potential of methyl derivatives in cancer therapeutics.

Q & A

Q. Basic: What are the optimal synthetic routes for Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate?

Answer:
The synthesis typically involves cyclocondensation of 5-amino-1,2,4-triazole derivatives with acetylene dicarboxylates. A methodologically robust approach uses p-toluenesulfonic acid (p-TsOH·H₂O) as a catalyst under reflux conditions in ethanol. Key steps include:

  • Refluxing a mixture of 5-amino-triazole (1 mmol) and dimethyl acetylene dicarboxylate (1 mmol) in ethanol with 5 mol% p-TsOH·H₂O for 12 hours .
  • Monitoring reaction progress via TLC (EtOAc/hexane, 90:10) and recrystallizing the product from an appropriate solvent.
    Alternative protocols employ tetramethylenediamine piperidine (TMDP) in ethanol/water (1:1 v/v) at ambient conditions, though TMDP’s toxicity requires stringent safety measures .

Q. Basic: How is the compound purified and characterized spectroscopically?

Answer:

  • Purification: After reflux, the crude product is filtered, washed with ether, and recrystallized (e.g., methanol or ethanol). TLC on silica gel SIL G/UV 254 plates ensures purity .
  • Characterization:
    • ¹H/¹³C NMR (400 MHz, DMSO-d₆ or CDCl₃): Peaks for the methyl ester (δ ~3.8–4.0 ppm) and triazolopyrimidine protons (δ ~6.5–8.5 ppm) confirm the structure .
    • Microanalysis: Combustion analysis (e.g., Perkin-Elmer 240-B) validates elemental composition (C, H, N) .

Q. Advanced: How can X-ray crystallography resolve ambiguities in structural assignments?

Answer:

  • Data Collection: High-resolution single-crystal X-ray diffraction data are collected using a Bruker D8 Venture diffractometer.
  • Refinement: The SHELX suite (e.g., SHELXL) refines atomic coordinates and thermal parameters. For example, coordination complexes of related triazolopyrimidines show Jahn-Teller distortions in octahedral Cu(II) centers, resolved via SHELX’s constraint-driven refinement .
  • Validation: Check for R-factor convergence (<5%) and electron density maps to confirm hydrogen bonding or π-stacking interactions .

Q. Advanced: How can mechanistic studies elucidate the role of catalysts in synthesis?

Answer:

  • Kinetic Profiling: Compare reaction rates using TMDP vs. p-TsOH·H₂O under identical conditions. TMDP’s basicity accelerates deprotonation of intermediates, while p-TsOH·H₂O stabilizes transition states via Brønsted acid catalysis .
  • Isotopic Labeling: Use deuterated solvents (e.g., D₂O) in TMDP-mediated reactions to track proton transfer steps via ¹H NMR .
  • Computational Modeling: DFT calculations (e.g., Gaussian 16) model transition states to identify rate-limiting steps and catalyst efficacy .

Q. Advanced: How should researchers address contradictions in catalytic efficiency across studies?

Answer:

  • Contextual Analysis: Evaluate solvent polarity (e.g., ethanol/water vs. pure ethanol) and temperature effects. TMDP performs better in polar protic solvents due to enhanced solubility of intermediates .
  • Catalyst Screening: Test alternatives like morpholine or DBU, noting that piperidine derivatives may face procurement restrictions due to regulatory controls .
  • Reproducibility Checks: Standardize substrate ratios (e.g., 1:1 triazole:acetylene dicarboxylate) and reaction scales to minimize batch-to-batch variability .

Q. Advanced: What strategies are effective for derivatizing the carboxylate group for biological testing?

Answer:

  • Ester Hydrolysis: Treat the methyl ester with NaOH (1M) in THF/H₂O to yield the carboxylic acid, enabling conjugation with amines or alcohols .
  • Amide Formation: Use EDC/HOBt coupling to link the carboxylate to bioactive amines (e.g., benzylamine) for antimicrobial or anticancer assays .
  • Metal Coordination: React with transition metals (e.g., Cu(II), Zn(II)) to form complexes for studying magnetic or catalytic properties, as seen in analogous triazolopyrimidine-Cu(II) structures .

Q. Advanced: How can computational tools predict the compound’s reactivity in novel reactions?

Answer:

  • Reactivity Descriptors: Calculate Fukui indices (via Gaussian 16) to identify nucleophilic/electrophilic sites on the triazolopyrimidine core .
  • Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., kinases), guided by structural analogs with reported anticancer activity .
  • Solvent Effects: Simulate reaction pathways in explicit solvent models (e.g., COSMO-RS) to predict yields in varying solvent systems .

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C8H8N4O2/c1-5-3-6(7(13)14-2)12-8(11-5)9-4-10-12/h3-4H,1-2H3

InChI Key

KFTANUIDBRNUDU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)C(=O)OC

Origin of Product

United States

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